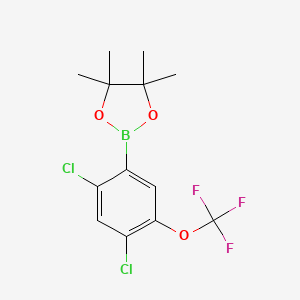

![molecular formula C12H17NO B2861224 N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine CAS No. 954259-49-5](/img/structure/B2861224.png)

N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

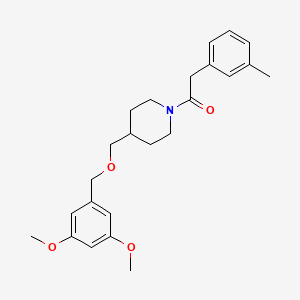

“N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine” is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to a cyclopropane ring (a three-membered ring of carbon atoms) via a methyl group .Physical and Chemical Properties Analysis

The compound is stored at room temperature . The predicted melting point is 63.30° C . The predicted boiling point is 281.4° C at 760 mmHg . The predicted density is 1.1 g/cm3 . The predicted refractive index is n20D 1.55 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Reactions

N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine is involved in various synthetic and chemical reactions, contributing to the development of polysubstituted anilines and other complex organic compounds. Padwa et al. (1997) demonstrated that 5-amino-2-furancarboxylic acid methyl ester undergoes Diels−Alder cycloaddition, leading to polysubstituted anilines with high regioselectivity (Padwa et al., 1997). Additionally, the role of this compound in the synthesis of cyclopropane-fused pyrrolidines and azepines was highlighted by Walczak & Wipf (2008), who showed high levels of stereo- and regiocontrol in these reactions (Walczak & Wipf, 2008).

2. Biological Applications

This compound plays a role in the study of biological processes and potential therapeutic applications. For instance, a study by Zhou et al. (2004) discussed its application in the synthesis of methylenecyclopropane analogues of nucleosides, which showed potential antiviral activity (Zhou et al., 2004). Furthermore, the work of Jie et al. (2022) on organoelectrocatalysis involving this compound demonstrated its utility in the cyclopropanation of methylene compounds, offering a pathway to create cyclopropane-fused heterocyclic and carbocyclic compounds (Jie et al., 2022).

3. Material Science and Polymers

In material science, this compound contributes to the development of polymers from renewable sources. A study by Cawse et al. (1984) explored the synthesis of furan-based diisocyanates and diamines, starting from derivatives of this compound, for use in polyurethane and polyamide production (Cawse et al., 1984).

Eigenschaften

IUPAC Name |

N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-6-11(8)12-5-4-10(14-12)7-13-9-2-3-9/h4-5,8-9,11,13H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYUESMNEYITJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC=C(O2)CNC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861146.png)

![2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2861147.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2861149.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)

![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2861162.png)